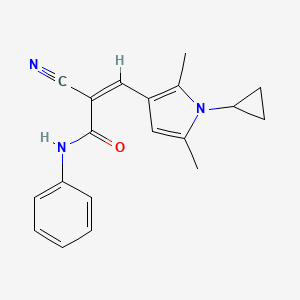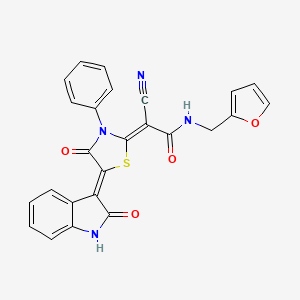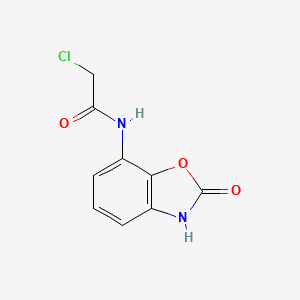![molecular formula C21H25N5O4 B3012348 6-(2-Ethoxyphenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 878733-13-2](/img/structure/B3012348.png)
6-(2-Ethoxyphenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 6-(2-Ethoxyphenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione is a synthetic molecule that appears to be related to the class of imidazole purine diones. This class of compounds is known for its potential pharmacological properties and is often explored for therapeutic applications. The specific compound is not directly mentioned in the provided papers, but the synthesis and analysis of similar compounds are discussed, which can provide insights into the methods that might be used for its synthesis and characterization.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from simpler precursors. For instance, the first paper describes the synthesis of 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones through intramolecular alkylation, starting from a 5-nitrosopyrimidine derivative and proceeding through several intermediate compounds . Although the exact synthesis of the compound is not detailed, similar synthetic strategies could potentially be applied, involving the formation of the imidazole ring followed by the introduction of the ethoxyphenyl and hydroxypropyl groups.
Molecular Structure Analysis
The molecular structure of imidazole purine diones is characterized by the presence of an imidazole ring fused to a purine dione structure. The specific substituents on the rings, such as alkyl, phenyl, or methyl groups, can significantly influence the molecule's properties and biological activity. The analysis of the molecular structure typically involves techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography to determine the arrangement of atoms within the molecule .
Chemical Reactions Analysis
The chemical reactivity of imidazole purine diones would be influenced by the functional groups attached to the core structure. The presence of an ethoxyphenyl group could potentially engage in electrophilic aromatic substitution reactions, while the hydroxypropyl group might be involved in reactions typical for alcohols, such as esterification or etherification. The purine core itself could participate in various nucleophilic and electrophilic reactions depending on the substitution pattern and the presence of activating or deactivating groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of such a compound would include its melting point, solubility in different solvents, stability under various conditions, and its acidity or basicity. These properties are crucial for understanding the compound's behavior in biological systems and its potential as a therapeutic agent. The compound's lipophilicity, determined by the presence of alkyl or phenyl groups, would affect its ability to cross cell membranes and its distribution within the body .
Scientific Research Applications
Chemical Synthesis and Structural Modification
Research efforts have been directed toward exploring the chemical reactivity of related compounds, aiming at synthesizing novel structures with potential bioactive properties. Klásek et al. (2010) illustrated the reaction of 3-phenyl-3-aminoquinoline-2,4-diones with isothiocyanates, leading to the formation of novel spiro-linked and imidazoline derivatives. These compounds were synthesized with high yields and characterized by various spectroscopic methods, including X-ray diffraction for some compounds (Klásek, Lyčka, Mikšík, & Růžička, 2010). Similarly, Hęclik et al. (2017) focused on the spectral characterization and quantum-mechanical modeling of esters containing the imidazoquinazoline ring, providing insight into the conformational stability and molecular arrangements of these compounds (Hęclik, Szyszkowska, Trzybiński, Woźniak, Klásek, & Zarzyka, 2017).
Pharmacological Potential
Investigations into the pharmacological potential of structurally related compounds have identified several promising candidates for further exploration. Barnes et al. (2001) studied the in vitro inhibition of tumor cell growth by pyrazole derivatives and a substituted azabicyclo hexane-dione, identifying potent cytotoxic activity against various cancer cell lines. This study highlighted the potential mechanism of action involving inhibition of RNA polymerases, ribonucleotide reductase, and nucleoside kinase activities, with a particular focus on IMP dehydrogenase as a primary target (Barnes, Izydore, & Hall, 2001).
Material Science Applications
In the realm of material science, the synthesis and application of conjugated polyelectrolytes for use in electronic devices, such as polymer solar cells, have been explored. Hu et al. (2015) synthesized a novel n-type conjugated polyelectrolyte that demonstrated high conductivity and electron mobility, improving the power conversion efficiency of inverted polymer solar cells (Hu, Wu, Li, Hu, Hu, Zhang, Chen, & Chen, 2015).
properties
IUPAC Name |
6-(2-ethoxyphenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O4/c1-5-30-16-10-7-6-9-15(16)25-13(2)14(3)26-17-18(22-20(25)26)23(4)21(29)24(19(17)28)11-8-12-27/h6-7,9-10,27H,5,8,11-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWFLHCSTABQZAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CCCO)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(2-ethoxyphenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2,5-Dichlorothiophen-3-yl)ethyl]acetamide](/img/structure/B3012266.png)
![4-allyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B3012267.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]cyclohexanecarboxamide](/img/structure/B3012269.png)


![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3012274.png)



![N-[cyano(2,3-dimethoxyphenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B3012282.png)

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-2-phenylbutanamide](/img/structure/B3012287.png)
![[(4-Methylphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate](/img/structure/B3012288.png)